molecular formula C10H5F3O3 B13705273 6-(Trifluoromethoxy)-2H-chromen-2-one

6-(Trifluoromethoxy)-2H-chromen-2-one

Cat. No.: B13705273
M. Wt: 230.14 g/mol
InChI Key: JWAPXFMOOXPPBN-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2H-chromen-2-one (CAS 1513692-61-9) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C10H5F3O3 and a molecular weight of 230.14 g/mol, this chromen-2-one derivative serves as a valuable scaffold in medicinal chemistry and drug discovery . Compounds based on the 2H-chromen-2-one (coumarin) core are of significant scientific interest due to their diverse biological activities. Research into related analogues, particularly those with trifluoromethyl substitutions, has identified them as potent and selective COX-2 inhibitors with demonstrated anti-inflammatory and analgesic efficacy in preclinical models . Furthermore, such chromene derivatives have been investigated as antagonists for the Gq-protein coupled P2Y6 receptor (P2Y6R), a potential therapeutic target for inflammatory, neurodegenerative, and metabolic diseases . The presence of the trifluoromethoxy group enhances the molecule's properties by influencing its electronegativity and metabolic stability, making it a sophisticated building block for developing novel bioactive molecules . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5F3O3

Molecular Weight

230.14 g/mol

IUPAC Name

6-(trifluoromethoxy)chromen-2-one

InChI

InChI=1S/C10H5F3O3/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H

InChI Key

JWAPXFMOOXPPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1OC(F)(F)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Trifluoromethoxy 2h Chromen 2 One and Its Derivatives

Classical Condensation Approaches in the Context of Trifluoromethoxy Substitution

Classical condensation reactions remain fundamental to coumarin (B35378) synthesis. However, the presence of a strong electron-withdrawing group like trifluoromethoxy at the 6-position of the coumarin core significantly influences the reactivity of the precursors, necessitating careful optimization of reaction conditions. The most prominent methods include the Pechmann, Knoevenagel, and Perkin reactions.

The Pechmann condensation is a versatile and widely used method for preparing coumarins, typically involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.gov For the synthesis of 6-(trifluoromethoxy)-2H-chromen-2-one, the logical starting material would be 4-(trifluoromethoxy)phenol (B149201). The reaction's success is contingent on the nature of the phenol, the β-ketoester, and the catalyst employed. mdpi.com Various acidic agents, from sulfuric acid to solid acid catalysts, have been utilized to promote this condensation. derpharmachemica.com

The Knoevenagel condensation offers another route, involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. scienceinfo.comrsc.org In this context, 2-hydroxy-5-(trifluoromethoxy)benzaldehyde (B1301225) would be a key intermediate. The reaction is typically catalyzed by a weak base, such as piperidine. ic.ac.uk The subsequent intramolecular cyclization (esterification) leads to the formation of the coumarin ring. scienceinfo.comrsc.org

The Perkin reaction , historically significant for the synthesis of coumarins, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. scienceinfo.comwikipedia.org The synthesis of coumarin itself from salicylaldehyde (B1680747) and acetic anhydride is a classic example. wikipedia.orgsciforum.net For the target molecule, this would again involve 2-hydroxy-5-(trifluoromethoxy)benzaldehyde as a precursor. The mechanism is believed to involve an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net

Table 1: Overview of Classical Condensation Reactions for Coumarin Synthesis
ReactionKey Precursors for this compoundTypical Catalyst/ReagentGeneral Principle
Pechmann Condensation4-(Trifluoromethoxy)phenol and a β-ketoesterAcid catalyst (e.g., H₂SO₄, trifluoroacetic acid, Lewis acids)Condensation of a phenol with a β-ketoester.
Knoevenagel Condensation2-Hydroxy-5-(trifluoromethoxy)benzaldehyde and an active methylene compound (e.g., diethyl malonate)Weak base (e.g., piperidine)Condensation followed by intramolecular cyclization.
Perkin Reaction2-Hydroxy-5-(trifluoromethoxy)benzaldehyde and an acid anhydride (e.g., acetic anhydride)Alkali salt of the corresponding acid (e.g., sodium acetate)Aldol condensation followed by cyclization.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of coumarins, often providing milder reaction conditions and broader substrate scope compared to classical methods. researchgate.net

Palladium-Mediated Transformations

Palladium-catalyzed reactions are particularly prominent in the synthesis of coumarins. nih.govacs.org These methods include intramolecular Mizoroki–Heck reactions of o-halophenyl 3-alkenoates and tandem intermolecular Heck/cyclization reactions. acs.org A notable approach is the Pd(II)-catalyzed direct C–H alkenylation reaction, also known as the Fujiwara–Moritani reaction, which allows for the construction and functionalization of the coumarin scaffold. nih.gov This strategy can lead to highly substituted coumarins through a selective 6-endo cyclization. nih.govacs.org While direct synthesis of this compound via these methods is not extensively documented, the principles of C-H activation and cross-coupling reactions are applicable to appropriately substituted precursors.

Copper-Catalyzed Reactions

Copper-catalyzed reactions are attractive due to the low cost and toxicity of copper complexes. researchgate.net These methods have been employed in the synthesis of the coumarin core and its functionalization. While specific applications to this compound are not detailed in the provided search results, copper catalysis is a recognized strategy for coumarin synthesis in general. researchgate.net

Other Metal-Catalyzed Methods

A variety of other transition metals, including platinum, cobalt, gold, iron, nickel, rhodium, and ruthenium, have been utilized in coumarin synthesis. researchgate.netscispace.com For instance, platinum-catalyzed hydroarylation of propiolic acid with phenols offers a direct route to coumarin derivatives without the need for halogenated phenols. scispace.com Gold-catalyzed domino cyclization-oxidative coupling reactions of arylpropionic acid esters can also yield coumarin structures. scispace.com

Table 2: Examples of Transition Metal-Catalyzed Coumarin Syntheses
Metal CatalystReaction TypeGeneral Approach
PalladiumFujiwara–Moritani Reaction (C–H Alkenylation)Selective 6-endo cyclization to form 4-substituted coumarins. nih.govacs.org
PalladiumOxidative CyclocarbonylationDirect synthesis from substituted vinylphenols and carbon monoxide. scispace.com
PlatinumHydroarylationReaction of propiolic acid with phenols. scispace.com
GoldDomino Cyclization-Oxidative CouplingCyclization of arylpropionic acid esters. scispace.com
CobaltOxidative CyclocarbonylationReaction of 2-alkenylphenol derivatives with CO. scispace.com

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, organocatalysis has gained prominence as a greener alternative to metal-catalyzed reactions for the synthesis of coumarin derivatives. beilstein-journals.orgsemanticscholar.orgnih.gov These methods often rely on the activation of substrates through the formation of iminium or enamine intermediates. Asymmetric organocatalysis has been particularly successful in producing chiral coumarin derivatives with high enantioselectivity. beilstein-journals.orgsemanticscholar.org

For instance, asymmetric Michael additions of substituted 4-hydroxycoumarins to cyclic enones can be catalyzed by in situ formed organocatalysts, leading to optically active polycyclic pyranocoumarin (B1669404) derivatives. beilstein-journals.org While the direct synthesis of this compound via organocatalysis is not explicitly detailed, the principles of activating coumarin precursors with chiral amines or other organocatalysts represent a viable and modern approach to constructing this scaffold. beilstein-journals.orgsemanticscholar.org

Photochemical and Microwave-Assisted Syntheses

Modern synthetic techniques like photochemical reactions and microwave irradiation offer significant advantages in terms of reaction times, yields, and energy efficiency.

Photochemical synthesis can be employed to construct coumarin derivatives, particularly those with extended π-electron systems, through cyclization processes. rsc.org The presence of electron-withdrawing groups, such as a trifluoromethyl group, can influence the photochemical properties and reactivity of the coumarin cage. nih.govnih.govacs.org

Microwave-assisted synthesis has been successfully applied to classical condensation reactions for coumarin synthesis, such as the Pechmann and Knoevenagel reactions. nih.govmdpi.comderpharmachemica.comrsc.orgic.ac.ukrasayanjournal.co.inmdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields. mdpi.comic.ac.uk Solvent-free conditions, often coupled with microwave heating, further enhance the green credentials of these synthetic protocols. nih.govderpharmachemica.commdpi.com For example, the Pechmann condensation of phenols with β-ketoesters can be efficiently carried out under microwave irradiation using catalysts like fly ash or FeF₃. mdpi.comderpharmachemica.com Similarly, the Knoevenagel condensation of salicylaldehydes with active methylene compounds is significantly accelerated by microwave heating. rsc.orgic.ac.uk

Table 3: Modern Synthetic Techniques for Coumarin Synthesis
TechniqueApplicable Reaction(s)Key AdvantagesExample
Photochemical SynthesisCyclization ReactionsCan create complex structures, potential for novel reactivity. rsc.orgPreparation of coumarins with extended π-systems. rsc.org
Microwave-Assisted SynthesisPechmann CondensationReduced reaction times, improved yields, often solvent-free. nih.govmdpi.comderpharmachemica.comrasayanjournal.co.inCondensation of phenols and β-ketoesters catalyzed by FeF₃ under microwave irradiation. mdpi.com
Microwave-Assisted SynthesisKnoevenagel CondensationFast, efficient, often solvent-free. rsc.orgic.ac.ukmdpi.comSolvent-free condensation of salicylaldehydes with active methylene compounds. rsc.orgic.ac.uk

Flow Chemistry and Continuous Reactor Methodologies

The application of flow chemistry and continuous reactor technologies offers substantial advantages for the synthesis of coumarin derivatives, including enhanced reaction efficiency, improved safety profiles, and greater scalability compared to traditional batch methods. These benefits stem from superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govrsc.orgtue.nlnih.gov

While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from established flow syntheses of related coumarins. A prominent method for coumarin synthesis is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic catalysis. researchgate.netwikipedia.orgnih.gov

A plausible flow-based Pechmann condensation for this compound would involve the reaction of 4-(trifluoromethoxy)phenol with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. In a continuous flow setup, the reactants would be pumped from separate reservoirs and mixed in a T-junction before entering a heated reactor coil. The use of a solid-supported acid catalyst packed into a column within the flow path would streamline the process by simplifying catalyst removal and recycling. nih.gov The reaction parameters, including temperature, residence time, and stoichiometry, can be precisely controlled to optimize the yield and purity of the product. soton.ac.uk

Table 1: Hypothetical Parameters for Flow Synthesis of this compound via Pechmann Condensation

ParameterValueRationale
Reactant 1 4-(Trifluoromethoxy)phenolPhenolic starting material.
Reactant 2 Ethyl acetoacetateβ-ketoester for cyclization.
Catalyst Solid-supported acid (e.g., Amberlyst-15)Facilitates reaction and simplifies purification.
Solvent Toluene or solvent-freeHigh boiling point for elevated reaction temperatures.
Temperature 80-120 °CTo ensure sufficient reaction rate.
Residence Time 5-20 minutesOptimized for maximum conversion.
Reactor Type Packed-bed reactor or heated coilProvides surface area for catalysis and controlled heating.

Derivatization Strategies at Peripheral Positions of the this compound Scaffold

The functionalization of the this compound core allows for the modulation of its physicochemical and biological properties. The trifluoromethoxy group, being a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring towards various substitution reactions. nih.govbeilstein-journals.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the coumarin ring is influenced by the directing effects of the existing substituents. The trifluoromethoxy group at the 6-position is a deactivating, ortho, para-directing group. However, due to steric hindrance from the adjacent pyrone ring, electrophilic attack is most likely to occur at the 5- and 7-positions. The lactone ring itself is deactivating, further influencing the regioselectivity of the reaction.

Nitration: Nitration of this compound can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the trifluoromethoxy group would necessitate harsher reaction conditions compared to activated coumarins. The primary products expected would be 5-nitro-6-(trifluoromethoxy)-2H-chromen-2-one and 7-nitro-6-(trifluoromethoxy)-2H-chromen-2-one. researchgate.net

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. nih.govthieme.de The regiochemical outcome would be similar to nitration, yielding the 5- and 7-halo derivatives. The choice of solvent and catalyst can be crucial in controlling the selectivity of the halogenation reaction.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Products
Nitration HNO₃/H₂SO₄5-Nitro-6-(trifluoromethoxy)-2H-chromen-2-one, 7-Nitro-6-(trifluoromethoxy)-2H-chromen-2-one
Bromination NBS, catalyst5-Bromo-6-(trifluoromethoxy)-2H-chromen-2-one, 7-Bromo-6-(trifluoromethoxy)-2H-chromen-2-one
Chlorination NCS, catalyst5-Chloro-6-(trifluoromethoxy)-2H-chromen-2-one, 7-Chloro-6-(trifluoromethoxy)-2H-chromen-2-one

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the coumarin scaffold is generally challenging due to the electron-rich nature of the aromatic ring. However, the presence of a strong electron-withdrawing group like trifluoromethoxy can activate the ring towards nucleophilic attack, particularly if a good leaving group is present at an ortho or para position. science.govnih.govyoutube.comsemanticscholar.org

For instance, if a halogen atom were introduced at the 5- or 7-position of this compound, it could potentially be displaced by strong nucleophiles such as amines, alkoxides, or thiolates. The reaction would proceed via a Meisenheimer complex, stabilized by the electron-withdrawing trifluoromethoxy group. This approach would provide access to a variety of 5- and 7-substituted derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of coumarins, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govacs.orgresearchgate.netnih.gov To utilize these methods, a halo-substituted derivative of this compound, such as 6-bromo- or 6-iodo-coumarin bearing a trifluoromethoxy group at a different position, or a halo-substituted trifluoromethoxy coumarin, would be required as a starting material. For the purpose of this discussion, we will consider the derivatization of a hypothetical 5-bromo-6-(trifluoromethoxy)-2H-chromen-2-one.

Suzuki Coupling: The Suzuki coupling reaction of 5-bromo-6-(trifluoromethoxy)-2H-chromen-2-one with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base would yield 5-aryl- or 5-heteroaryl-6-(trifluoromethoxy)-2H-chromen-2-one derivatives. This reaction is highly versatile and tolerates a wide range of functional groups. mdpi.com

Heck Coupling: The Heck reaction would enable the introduction of alkenyl groups at the 5-position by reacting the 5-bromo derivative with alkenes in the presence of a palladium catalyst and a base. This would lead to the formation of 5-alkenyl-6-(trifluoromethoxy)-2H-chromen-2-one. researchgate.net

Sonogashira Coupling: The Sonogashira coupling allows for the synthesis of alkynyl-substituted coumarins. The reaction of 5-bromo-6-(trifluoromethoxy)-2H-chromen-2-one with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would provide 5-alkynyl-6-(trifluoromethoxy)-2H-chromen-2-one derivatives. nih.gov

Buchwald-Hartwig Amination: This reaction would facilitate the formation of a carbon-nitrogen bond by coupling the 5-bromo derivative with various primary or secondary amines in the presence of a palladium catalyst and a strong base, yielding 5-amino-6-(trifluoromethoxy)-2H-chromen-2-one derivatives. acs.org

Table 3: Potential Cross-Coupling Reactions on 5-Bromo-6-(trifluoromethoxy)-2H-chromen-2-one

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki Aryl/heteroaryl boronic acidPd catalyst, base5-Aryl/heteroaryl derivative
Heck AlkenePd catalyst, base5-Alkenyl derivative
Sonogashira Terminal alkynePd catalyst, Cu co-catalyst, base5-Alkynyl derivative
Buchwald-Hartwig AminePd catalyst, strong base5-Amino derivative

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Trifluoromethoxy 2h Chromen 2 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including fluorinated coumarins. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the molecular framework and the electronic environment of each nucleus can be obtained.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and type of protons and their connectivity. For a 6-substituted coumarin (B35378), the protons on the coumarin core exhibit characteristic chemical shifts and coupling patterns. The introduction of a trifluoromethoxy (-OCF₃) group at the C-6 position influences the chemical shifts of the aromatic protons (H-5, H-7, and H-8) due to its electronic effects. Similarly, in the ¹³C NMR spectrum, all carbon atoms of the coumarin scaffold can be identified. The carbon attached to the trifluoromethoxy group (C-6) and the carbons of the -OCF₃ group itself show distinct signals. The -CF₃ carbon typically appears as a quartet due to coupling with the three fluorine atoms (¹JCF). nih.goved.ac.uk

¹⁹F NMR: The presence of the trifluoromethoxy group makes ¹⁹F NMR a particularly powerful technique. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus. The ¹⁹F NMR spectrum for a -OCF₃ group typically shows a singlet, providing a clear diagnostic marker for the presence of this functional group. Its chemical shift is indicative of the electronic environment around the fluorine atoms. jeolusa.comucsb.edu

Heteronuclear Coupling: A key feature in the NMR spectra of fluorinated compounds is the spin-spin coupling between fluorine and other nuclei (¹H and ¹³C) over multiple bonds (ⁿJFH, ⁿJFC). nih.gov This heteronuclear coupling provides crucial connectivity information. For instance, long-range coupling between the fluorine atoms of the -OCF₃ group and the aromatic protons (e.g., H-5 and H-7) can be observed in the ¹H NMR spectrum, confirming the position of the substituent. In the ¹³C spectrum, carbons located two, three, and four bonds away from the fluorine atoms will appear as multiplets, providing further structural confirmation. researchgate.net Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to unambiguously assign all proton and carbon signals by correlating them through their one-bond and multiple-bond couplings, respectively. nih.gov

Analog CompoundTechniqueKey ObservationsReference
Derivatives of 7-methoxy-4-(trifluoromethyl)-2H-chromen-6-yl urea¹H NMRAromatic protons observed in the range of δ 6.8-8.7 ppm. Methoxy protons as a singlet around δ 4.0 ppm. sapub.org
Derivatives of 7-methoxy-4-(trifluoromethyl)-2H-chromen-6-yl urea¹³C NMR-CF₃ carbon appears as a quartet with a large coupling constant (J ≈ 275 Hz). Carbonyl carbon (C-2) is observed around δ 159 ppm. sapub.org
General Fluoroaromatic Compounds¹⁹F NMRAromatic -OCF₃ groups typically have chemical shifts in the range of δ -55 to -60 ppm (relative to CFCl₃). ucsb.edu
General Fluorinated Compounds¹H- ¹⁹F and ¹³C- ¹⁹F CouplingMulti-bond coupling constants (J) provide through-bond connectivity. For example, ⁴J(H-5, F) and ⁴J(H-7, F) would confirm the C-6 position of the -OCF₃ group. nih.goved.ac.uk

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass-to-charge ratio (m/z) measurements. researchgate.net This accuracy allows for the unambiguous determination of the molecular formula of 6-(trifluoromethoxy)-2H-chromen-2-one and its analogs, as the measured mass can be matched to a unique elemental composition. benthamopen.combenthamopenarchives.com

Fragmentation Pattern Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or tandem mass spectrometry (MS/MS), molecules are fragmented in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint that helps in structural elucidation. benthamopen.com

The coumarin ring system has a characteristic fragmentation pathway. The most common initial fragmentation step under EI conditions is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. benthamopen.comnih.gov This results in the formation of a stable benzofuran (B130515) radical cation [M-28]⁺•. benthamopen.comnih.gov This primary fragment can undergo further fragmentation, often by losing a second CO molecule or other small fragments depending on the substituents. benthamopen.comnih.gov

For this compound, the fragmentation would be influenced by the -OCF₃ group. While the primary loss of CO is still expected, other fragmentation pathways involving the trifluoromethoxy substituent, such as the loss of a ·CF₃ radical or cleavage of the C-O bond, may also occur. The analysis of these pathways provides definitive evidence for the nature and position of the substituents on the coumarin core. nih.gov

Compound/FragmentIonization ModeKey Fragmentation PathwayResulting m/z IonReference
Coumarin (Parent)EILoss of carbon monoxide[M-CO]⁺• (m/z 118) benthamopen.com
Coumarin (Parent)EISuccessive loss of two CO molecules[M-2CO]⁺• (m/z 90) benthamopen.com
6-Substituted CoumarinsEI / ESIFragmentation is highly dependent on the nature of the substituent at the C-6 position.Variable nih.govnih.gov
Fluoroalkyl-substituted CoumarinsEIReady elimination of CO from the molecular ion is a major pathway.[M-CO]⁺• benthamopen.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary; FTIR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman measures the scattering of light due to changes in polarizability. researchgate.net

For this compound, the spectra would be dominated by vibrations of the coumarin core and the trifluoromethoxy group.

Coumarin Core Vibrations: The most prominent band in the FTIR spectrum is typically the strong absorption from the C=O (lactone) stretching vibration, which appears in the region of 1700–1750 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic and pyrone rings give rise to a series of bands between 1450 and 1650 cm⁻¹. The C-O-C stretching vibrations of the lactone and ether linkages are also identifiable. researchgate.net

Trifluoromethoxy Group Vibrations: The -OCF₃ group gives rise to very strong and characteristic bands in the FTIR spectrum due to the C-F stretching modes. These symmetric and asymmetric stretching vibrations typically appear in the 1100–1300 cm⁻¹ region. ias.ac.in The C-O stretch of the trifluoromethoxy ether linkage would also be present. In Raman spectroscopy, the symmetric C-F stretching modes are often strong and easily identifiable. ias.ac.in For example, in the analog 7-amino-4-trifluoromethyl coumarin, the C-CF₃ stretching vibration is observed around 1272 cm⁻¹ in the FTIR spectrum. ias.ac.in

Functional Group / MoietyVibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference
Lactone Carbonyl (C=O)Stretching1700 - 1750FTIR (Strong), Raman (Medium) mdpi.comsapub.org
Aromatic/Pyrone (C=C)Stretching1450 - 1650FTIR & Raman (Variable) ias.ac.in
Trifluoromethyl (C-F)Asymmetric & Symmetric Stretching1100 - 1300FTIR (Very Strong) ias.ac.inresearchgate.net
Ether (Ar-O-CF₃)Stretching1050 - 1250FTIR (Strong) ias.ac.in
CF₃ RockingRocking/Bending~250 - 600Raman (Observable) ias.ac.in

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. libretexts.org This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

Molecular Architecture: For coumarin derivatives, X-ray crystallography typically confirms the planarity or near-planarity of the fused benzopyrone ring system. researchgate.netnih.gov The analysis would precisely define the geometry of the trifluoromethoxy group and its orientation relative to the aromatic ring. Studies on related 6-substituted coumarins have shown that the core ring system is largely planar, with substituents extending from this plane. sapub.orgnih.govsapub.org

Intermolecular Interactions: Beyond the structure of a single molecule, crystallography provides invaluable insight into how molecules pack together in the crystal. This packing is governed by a network of non-covalent intermolecular interactions. In the crystal structure of this compound analogs, one would expect to find various interactions, including:

π-π Stacking: Interactions between the aromatic rings of adjacent coumarin molecules, where centroid-to-centroid distances are typically less than 3.8 Å. sapub.org

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen donors and the oxygen atoms of the lactone carbonyl or the trifluoromethoxy group are common and play a significant role in the crystal architecture. mdpi.comresearchgate.net

Halogen-involved Interactions: The highly electronegative fluorine atoms of the -OCF₃ group can participate in weak interactions, such as C-H···F hydrogen bonds or halogen···π interactions, which further stabilize the crystal packing. rsc.orgconicet.gov.arresearchgate.net

Analysis of these interactions is crucial for understanding the solid-state properties of the material and is often aided by computational tools like Hirshfeld surface analysis. nih.govsapub.orgresearchgate.net

Structural FeatureDescriptionSignificanceReference
Molecular PlanarityThe fused 2H-chromen-2-one ring system is generally planar or nearly planar.Affects electronic properties and potential for π-π stacking. researchgate.netnih.gov
π-π StackingFace-to-face or offset arrangement of aromatic rings of adjacent molecules.A key stabilizing force in the crystal packing of aromatic compounds. sapub.orgresearchgate.net
C-H···O Hydrogen BondsWeak interactions between C-H groups and oxygen atoms (carbonyl or ether).Directs the formation of specific supramolecular synthons (e.g., dimers, chains). mdpi.comnih.gov
C-H···F InteractionsWeak hydrogen bonds involving the fluorine atoms of the -OCF₃ group.Contributes to the overall stability of the crystal lattice. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Investigations of 6 Trifluoromethoxy 2h Chromen 2 One and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. thenucleuspak.org.pk DFT methods are used to determine optimized molecular geometries, electronic charge distributions, and vibrational frequencies. biointerfaceresearch.com For coumarin (B35378) derivatives, DFT has been employed to understand the physical and chemical characteristics that govern their behavior. thenucleuspak.org.pkresearchgate.net Studies on related fluorinated coumarins, such as 6-fluoro coumarin and 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, have successfully used DFT calculations at levels like B3LYP/6-311G(d,p) to compute molecular structures, spectroscopic properties (IR, NMR), and electronic spectra. tandfonline.comnih.gov These calculations generally show good agreement with experimental data, validating the chosen theoretical models. nih.gov The introduction of a trifluoromethyl or trifluoromethoxy group is known to significantly alter the electronic properties of the coumarin scaffold due to the high electronegativity of fluorine atoms. tandfonline.comias.ac.in

HOMO-LUMO Orbital Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. journalirjpac.comsemanticscholar.org

Below is a table of representative HOMO-LUMO energy values calculated for related coumarin derivatives using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method
6-Methoxy-4-(4-nitro-phenoxymethyl)-chromen-2-one-8.117-3.7024.415B3LYP/6-311++G(d,p)
1-(4-nitro-phenoxymethyl)-benzo[f]-chromen-3-one-8.495-4.0894.406B3LYP/6-311++G(d,p)
Flutriafol-7.146-1.2495.897B3LYP/6-311++G(d,p)
Flutriafol Analogue-7.018-1.2335.785B3LYP/6-311++G(d,p)

This table is generated based on data from related compounds to illustrate typical values. researchgate.netdergipark.org.tr The specific values for 6-(Trifluoromethoxy)-2H-chromen-2-one would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. journalirjpac.comreadthedocs.io The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue-colored areas represent positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net

For coumarin derivatives, the MEP map typically shows a negative potential around the carbonyl oxygen atom of the lactone ring, making it a primary site for electrophilic interactions. researchgate.net In this compound, the highly electronegative fluorine atoms of the trifluoromethoxy group would create a significant region of negative electrostatic potential around the -OCF₃ moiety. Conversely, the hydrogen atoms of the aromatic ring would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as how the molecule might bind within a protein's active site. scispace.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. tandfonline.comias.ac.in The stabilization energy (E⁽²⁾) associated with these interactions quantifies their strength.

In fluorinated coumarins like 7-amino-4-trifluoromethyl coumarin, NBO analysis has been used to study intramolecular charge transfer. ias.ac.inresearchgate.net Significant delocalization occurs from lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of the conjugated system (e.g., LP(O) → π* or LP(N) → π*). The presence of a trifluoromethyl or trifluoromethoxy group introduces strong intramolecular interactions, which can be dissected using NBO analysis. rsc.org For example, interactions involving the lone pairs of the ether oxygen and the antibonding orbitals of the C-F bonds would be of particular interest in this compound.

The table below shows examples of significant stabilization energies from NBO analysis of a related coumarin derivative.

Donor NBOAcceptor NBOE⁽²⁾ (kcal/mol)
LP(1) O₅π* (C₃-C₄)21.57
LP(2) O₁₁σ* (C₁₀-O₅)26.69
π (C₇-C₈)π* (C₃-C₄)18.04
π (C₉-C₁₀)π* (C₇-C₈)20.31

This table is based on data for 6-Methoxy-4-(4-nitro-phenoxymethyl)-chromen-2-one to illustrate typical NBO interactions and stabilization energies. researchgate.net LP denotes a lone pair orbital.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. who.intscirp.org It is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor interaction. jcchems.com

Numerous studies have employed molecular docking to investigate the potential biological activities of coumarin derivatives. researchgate.netmdpi.com For instance, fluorinated chromene derivatives have been docked against enzymes like α-glucosidase and tyrosinase to explore their potential as treatments for diabetes and skin diseases. jazindia.com These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the coumarin scaffold and amino acid residues in the protein's active site. nih.govresearchgate.net Derivatives of 6-fluoro-2-oxo-2H-chromen-4-yl have been shown through docking to have high binding efficiency against carcinoma-type proteins. bohrium.com Given these precedents, molecular docking simulations of this compound could effectively predict its binding affinity and interaction modes with various therapeutic targets, such as carbonic anhydrases, kinases, or viral proteins. nih.govmdpi.com

The following table summarizes results from docking studies of various coumarin derivatives against different protein targets.

Coumarin DerivativeProtein TargetBinding Affinity/ScoreKey Interactions
Chromenyl-thiadiazolinesS. aureus DNA gyrase-8.5 to -10.1 kcal/molH-bonds, hydrophobic interactions
Fluorinated Chromenesα-GlucosidaseHigh IC₅₀ valuesH-bonds, hydrophobic, π-π stacking
Estrone-Coumarin HybridsAromatase-9.0 to -10.2 kcal/molH-bonds with Met374, arene-H interactions
Coumarin DerivativesSARS-CoV-2 MproHigh binding affinityH-bonds with catalytic dyad (His41)

This table compiles data from multiple studies to show the application of molecular docking to coumarin derivatives. who.intscirp.orgjazindia.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. globethesis.com By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence activity, QSAR provides insights into the mechanism of action and allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been applied to various classes of coumarin derivatives to understand their activity as, for example, monoamine oxidase (MAO) inhibitors for neurological diseases. nih.govbas.bg In these studies, descriptors such as molecular dipole moment, molar volume, and lipophilicity are often found to be important factors affecting biological activity. globethesis.com A 3D-QSAR model was successfully built for a series of 33 coumarin derivatives with MAO-B inhibitory activity, correlating the relative Gibbs free energy of complex formation with the observed activity. amazonaws.com Such a model could be developed for derivatives of this compound to guide the design of new analogues with enhanced potency against a specific biological target.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. rush.edu MD simulations are used to assess the stability of a docked complex, explore the conformational landscape of a ligand, and understand how water molecules and ions affect binding. researchgate.net

MD simulations can be applied to the this compound-protein complex, as predicted by docking, to verify its stability. The simulation would track the atomic positions over a period of nanoseconds, allowing for the analysis of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions. Such simulations provide a more realistic representation of the biological environment and can reveal crucial dynamic interactions that are missed in static docking models, thus offering a more complete understanding of the compound's mechanism of action at a molecular level.

Reaction Mechanism Prediction and Validation via Computational Methods

While specific computational studies detailing the prediction and validation of reaction mechanisms for this compound are not extensively documented in publicly available research, the methodologies for such investigations are well-established within the field of computational chemistry. These approaches are routinely applied to various coumarin derivatives to elucidate reaction pathways, understand substituent effects, and predict the feasibility of synthetic routes.

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for exploring the potential energy surface of a chemical reaction. researchgate.net This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor in predicting the rate and feasibility of a reaction.

General Methodologies:

A typical computational investigation into a reaction mechanism for a compound like this compound would involve the following steps:

Selection of a Reaction: The first step is to define the specific chemical transformation of interest. For coumarins, this could include synthesis reactions like the Pechmann, Knoevenagel, or Perkin reactions, or subsequent functionalization reactions. chemmethod.com

Model System Setup: A computational model of the reaction is created, including the reactants, any catalysts, and solvent molecules. The choice of the theoretical method (e.g., a specific DFT functional like B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.netthenucleuspak.org.pk

Geometry Optimization: The three-dimensional structures of all species involved in the reaction (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Transition State Search: Locating the transition state is a key step, as it represents the highest energy point along the reaction coordinate. Various algorithms are employed to find these saddle points on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

Validation of Computational Predictions:

The predictions made by computational methods are theoretical and require validation through experimental results. This can be achieved in several ways:

Comparison with Known Reactions: The calculated mechanism and energetics can be compared with experimental data for similar, well-understood reactions.

Product Analysis: The computational model should predict the formation of the experimentally observed major and minor products. If the calculations predict a different product distribution, the proposed mechanism may need to be revised.

Intermediate Trapping: In some cases, it may be possible to design experiments to trap and characterize predicted reaction intermediates, providing strong evidence for the proposed pathway.

Kinetic Isotope Effect (KIE) Studies: The KIE can be both calculated and measured experimentally. Agreement between the theoretical and experimental KIE values provides support for the calculated transition state structure.

While detailed research findings and data tables for the reaction mechanism of this compound are not available, the table below illustrates the type of data that would be generated in such a computational study for a hypothetical reaction.

Table 1: Hypothetical Calculated Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.4
Intermediate+5.2
Transition State 2+18.9
Products-15.7

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

The trifluoromethoxy group at the 6-position of the coumarin ring is expected to influence the reaction mechanism due to its electronic properties. The strong electron-withdrawing nature of the trifluoromethoxy group can affect the electron density distribution in the aromatic ring and the reactivity of the entire molecule. Computational studies would be invaluable in quantifying these effects and predicting how they alter the reaction pathways compared to unsubstituted or differently substituted coumarins.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Detailed Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of 6-(Trifluoromethoxy)-2H-chromen-2-one would likely proceed through well-established methods for coumarin (B35378) ring formation, with the Pechmann condensation being a primary candidate. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.

For the synthesis of the target molecule, the key starting materials would be 4-(trifluoromethoxy)phenol (B149201) and a suitable β-ketoester, such as ethyl acetoacetate. The reaction pathway under acidic conditions, such as sulfuric acid or a Lewis acid, can be elucidated as follows:

Protonation of the β-ketoester: The carbonyl oxygen of the β-ketoester is protonated by the acid catalyst, increasing its electrophilicity.

Electrophilic Aromatic Substitution: The activated β-ketoester then undergoes an electrophilic attack on the electron-rich aromatic ring of 4-(trifluoromethoxy)phenol. The hydroxyl group of the phenol is a strong activating group and directs the substitution to the ortho position.

Transesterification: An intramolecular transesterification occurs where the phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of a cyclic intermediate.

Dehydration: The final step involves the elimination of a water molecule to form the α,β-unsaturated lactone, yielding the stable coumarin ring system.

An alternative pathway could involve the initial formation of a cinnamoyl derivative from 4-(trifluoromethoxy)phenol, followed by an intramolecular cyclization to form the lactone ring.

Kinetic Studies of Chemical Transformations

Specific kinetic data for the synthesis of this compound is not extensively documented in publicly accessible literature. However, general principles of chemical kinetics can be applied to the plausible synthetic routes.

The rate of the Pechmann condensation is influenced by several factors:

Nature of the Phenol: The electron-donating or -withdrawing nature of the substituents on the phenol ring significantly affects the reaction rate. The trifluoromethoxy group at the 6-position is known to be electron-withdrawing, which would likely decrease the nucleophilicity of the aromatic ring and thus slow down the electrophilic aromatic substitution step compared to an unsubstituted phenol.

Catalyst Concentration and Strength: The rate of reaction is directly proportional to the concentration and strength of the acid catalyst.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the Arrhenius equation.

A hypothetical kinetic study would involve monitoring the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy under varying conditions of temperature, catalyst concentration, and reactant ratios. This would allow for the determination of the reaction order, rate constants, and activation energy.

Table 1: Hypothetical Kinetic Parameters for the Synthesis of this compound

ParameterHypothetical ValueConditions
Reaction OrderSecond Order (First order in phenol and β-ketoester)Pechmann Condensation
Rate Constant (k)Dependent on temperature and catalystH₂SO₄ catalyst
Activation Energy (Ea)Expected to be higher than for electron-rich phenols-

Catalytic Cycle Mechanisms in Metal-Mediated Reactions

While the Pechmann condensation is a classic method, modern organic synthesis often employs metal-mediated cross-coupling reactions for the construction of such heterocyclic systems. Palladium-catalyzed reactions, for instance, could offer alternative routes.

A plausible metal-mediated approach could involve the coupling of a pre-functionalized benzene (B151609) derivative with a suitable coupling partner to form the coumarin ring. For example, a palladium-catalyzed intramolecular cyclization of a 2-alkynylphenol derivative bearing a trifluoromethoxy group could be envisioned.

The catalytic cycle for such a reaction would typically involve:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide or triflate precursor.

Carbopalladation: The resulting arylpalladium(II) species undergoes intramolecular insertion of the alkyne, forming a vinylpalladium intermediate.

Reductive Elimination: Reductive elimination from this intermediate would form the coumarin ring and regenerate the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The trifluoromethoxy group is generally stable under these conditions and would be carried through the reaction sequence.

Investigations into Stereochemical Outcomes of Syntheses

The core structure of this compound is planar and achiral. Therefore, investigations into stereochemical outcomes would become relevant only if chiral centers are introduced into the molecule through subsequent reactions or if the synthesis proceeds via a chiral intermediate in an asymmetric synthesis.

For instance, if a substituent were to be introduced at the 3- or 4-position of the pyrone ring via a stereoselective reaction, the stereochemical outcome would be of critical importance. Asymmetric hydrogenation or dihydroxylation of a double bond in a precursor could lead to chiral derivatives of this compound. The stereochemical outcome of such reactions would be dictated by the nature of the chiral catalyst or reagent used.

Without specific examples of stereoselective syntheses of derivatives of this compound in the literature, any discussion remains speculative. However, the principles of asymmetric catalysis would apply, with the facial selectivity of the reaction being controlled by the steric and electronic properties of the catalyst-substrate complex.

Biological and Biochemical Activity Research Focused on Mechanistic Insights and Target Interactions Strictly in Vitro and Pre Clinical Mechanistic, Avoiding Clinical Efficacy, Dosage, or Safety Data

Cellular Pathway Modulation Investigations in vitro (e.g., Apoptosis Induction, Autophagy)

There is a lack of specific in vitro studies investigating the modulation of cellular pathways, such as apoptosis and autophagy, by 6-(Trifluoromethoxy)-2H-chromen-2-one. However, the coumarin (B35378) scaffold is known to be a key pharmacophore in the design of molecules that can influence these fundamental cellular processes.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Various coumarin derivatives have been shown to induce apoptosis in cancer cell lines through multiple mechanisms. These mechanisms often involve the activation of intrinsic and extrinsic apoptotic pathways, characterized by:

Caspase Activation: The initiation and execution of apoptosis are mediated by a family of proteases called caspases. Studies on other coumarins have demonstrated the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).

Mitochondrial Pathway (Intrinsic Pathway): Many coumarins trigger apoptosis by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is often modulated by these compounds.

Death Receptor Pathway (Extrinsic Pathway): Some coumarin derivatives can also initiate apoptosis by binding to death receptors on the cell surface, leading to the activation of caspase-8.

Future research on this compound would need to assess these parameters in relevant cell lines to determine its potential as an apoptosis-inducing agent.

Autophagy Modulation:

Autophagy is a cellular self-degradation process that plays a dual role in cancer, either promoting survival or contributing to cell death. The interplay between autophagy and apoptosis is complex and context-dependent. nih.gov Certain small molecules can induce autophagy in cancer cells, which can sometimes lead to autophagic cell death or sensitize cells to other treatments. nih.gov The effect of coumarins on autophagy is an emerging area of research. Investigations into whether this compound can induce the formation of autophagosomes, modulate the expression of key autophagy-related genes (ATGs), and influence autophagic flux would provide valuable insights into its cellular effects. nih.gov

Table 1: Potential in vitro assays for investigating cellular pathway modulation by this compound.

Cellular ProcessParameter to MeasurePotential Assay
Apoptosis Caspase activityCaspase-Glo® assay
Mitochondrial membrane potentialJC-1 staining, TMRE staining
Annexin V bindingAnnexin V/Propidium Iodide staining
DNA fragmentationTUNEL assay
Autophagy Autophagosome formationLC3-II turnover assay (Western blot), GFP-LC3 puncta formation (fluorescence microscopy)
Autophagic fluxUse of lysosomal inhibitors (e.g., chloroquine, bafilomycin A1)
Expression of autophagy-related proteinsWestern blot for Beclin-1, ATG5, p62

Mechanisms of Antioxidant Activity

Specific studies detailing the mechanisms of antioxidant activity for this compound are not available. However, the antioxidant potential of the coumarin nucleus is well-established and is generally attributed to its ability to scavenge free radicals and chelate metal ions. researchgate.net The introduction of various substituents onto the coumarin ring can significantly modulate this activity.

The antioxidant activity of coumarin derivatives is often evaluated using several in vitro assays that measure different aspects of their radical scavenging and reducing capabilities:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. nih.govsamipubco.comresearchgate.net The scavenging activity is typically measured spectrophotometrically by the decrease in absorbance of the DPPH solution. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.

Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Hydroxyl Radical Scavenging Assay: This assay determines the ability of a compound to neutralize highly reactive hydroxyl radicals, often generated through Fenton-like reactions.

The trifluoromethoxy group at the 6-position of the coumarin ring in this compound is an electron-withdrawing group, which might influence its antioxidant potential compared to coumarins with electron-donating substituents. Detailed experimental studies are required to elucidate the specific antioxidant mechanisms and capacity of this compound.

Table 2: Common in vitro assays for determining the antioxidant activity of coumarin derivatives.

AssayPrincipleInformation Provided
DPPH Radical ScavengingMeasures the ability to donate a hydrogen atom or electron to the stable DPPH radical.General radical scavenging capacity.
ABTS Radical Cation ScavengingMeasures the ability to scavenge the ABTS radical cation.Broad-spectrum radical scavenging capacity for both hydrophilic and lipophilic compounds.
FRAP (Ferric Reducing Antioxidant Power)Measures the ability to reduce Fe³⁺ to Fe²⁺.Reducing power of the compound.
Hydroxyl Radical ScavengingMeasures the ability to neutralize hydroxyl radicals.Specific scavenging activity against a highly reactive oxygen species.

Mechanistic Antimicrobial and Antifungal Studies (e.g., Cell Wall Disruption, Biofilm Inhibition)

There is a lack of published research specifically investigating the mechanistic antimicrobial and antifungal activities of this compound. However, the coumarin scaffold has been identified as a promising framework for the development of new antimicrobial and antifungal agents. scispace.com

Mechanisms of Antibacterial Activity:

Coumarin derivatives have been reported to exhibit antibacterial activity through various mechanisms, including:

Inhibition of Cell Wall Synthesis: Some coumarins can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.

Disruption of Cell Membrane Integrity: Lipophilic coumarin derivatives may insert into the bacterial cell membrane, disrupting its structure and function, leading to leakage of intracellular components.

Inhibition of Nucleic Acid Synthesis: Certain coumarins have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism of action.

Mechanisms of Antifungal Activity:

The antifungal mechanisms of coumarins are also diverse and can involve:

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is a key target. Some coumarins may inhibit the enzymes involved in the synthesis of these polysaccharides.

Disruption of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis can lead to increased membrane permeability and fungal cell death.

Biofilm Inhibition: Fungal biofilms are structured communities of cells that are notoriously resistant to antifungal agents. Some coumarin derivatives have been shown to inhibit the formation of biofilms by pathogenic fungi like Candida albicans and Aspergillus fumigatus. samipubco.comresearchgate.net This can occur through the interference with adhesion, morphogenesis (e.g., the yeast-to-hyphae transition in C. albicans), and the production of the extracellular matrix.

The presence of a trifluoromethyl or trifluoromethoxy group in other classes of compounds has been shown to enhance their antimicrobial and antifungal properties, potentially due to increased lipophilicity which may facilitate cell membrane penetration. nih.gov Therefore, it is plausible that this compound could possess antimicrobial and antifungal activities, but this requires experimental verification.

Table 3: Potential mechanisms of antimicrobial and antifungal activity for investigation in this compound.

ActivityPotential MechanismTarget Organism Example
Antibacterial Cell wall disruptionStaphylococcus aureus, Escherichia coli
DNA gyrase inhibitionEscherichia coli
Antifungal Inhibition of ergosterol biosynthesisCandida albicans
Biofilm inhibitionCandida albicans, Aspergillus fumigatus
Inhibition of yeast-to-hyphae transitionCandida albicans

Applications in Chemical Biology and Advanced Materials Science Non Clinical Focus

Development of Molecular Probes and Biosensors for Cellular Processes

The coumarin (B35378) scaffold, renowned for its fluorescent properties, serves as an excellent platform for the design of molecular probes and biosensors. The introduction of a trifluoromethoxy group at the 6-position can modulate the electronic and photophysical properties of the coumarin core, enhancing its utility for specific biological investigations. While direct studies on 6-(Trifluoromethoxy)-2H-chromen-2-one as a molecular probe are not extensively documented in publicly available research, the principles of coumarin-based sensor design are well-established.

Derivatives of coumarin are frequently employed to detect various analytes within cellular environments, including metal ions, reactive oxygen species, and changes in pH. The core mechanism often involves a change in the fluorescence of the coumarin fluorophore upon interaction with the target analyte. This can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.

The trifluoromethoxy group, being a strong electron-withdrawing group, can influence the intramolecular charge transfer (ICT) characteristics of the coumarin system. This property is crucial for the design of "push-pull" fluorophores, where electron-donating and electron-withdrawing groups are strategically placed to fine-tune the spectroscopic and sensing capabilities. It is plausible that this compound could be functionalized with specific recognition moieties to create highly sensitive and selective probes for monitoring dynamic cellular processes.

Fluorescence Applications in Bioimaging (Cell-Based Systems)

The inherent fluorescence of coumarin derivatives makes them valuable tools for cellular imaging. The trifluoromethoxy substituent in this compound can enhance properties such as photostability and quantum yield, which are critical for high-quality bioimaging applications. While specific bioimaging studies utilizing this exact compound are not readily found in the literature, the broader class of fluorinated coumarins has demonstrated significant potential.

Coumarin-based probes are utilized for visualizing cellular structures and tracking biological molecules within living cells. Their relatively small size allows for good cell permeability, and their fluorescence can be detected using standard microscopy techniques. The emission wavelength of coumarins can often be tuned by modifying their chemical structure, enabling multicolor imaging experiments.

For instance, the introduction of a trifluoromethyl group at the 4-position of a coumarin scaffold has been shown to create dyes with large Stokes shifts, a desirable property that minimizes self-quenching and improves signal-to-noise ratio in imaging. It is anticipated that the trifluoromethoxy group at the 6-position would similarly influence the photophysical properties, making this compound a promising candidate for the development of novel imaging agents.

Role as Scaffolds in Combinatorial Library Synthesis and Fragment-Based Discovery

In the realm of drug discovery and chemical biology, the coumarin nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This makes it an attractive starting point for the synthesis of combinatorial libraries—large collections of structurally related compounds—to screen for desired biological activities.

Similarly, in fragment-based drug discovery (FBDD), small molecular fragments that bind weakly to a biological target are identified and then optimized to create more potent leads. The this compound molecule, with its defined structure and favorable physicochemical properties, could serve as a valuable fragment for screening against various protein targets. The trifluoromethoxy group can contribute to binding affinity and modulate properties like lipophilicity, which is a key parameter in drug design.

Exploration in Organic Electronics and Photonics (e.g., OLEDs)

Coumarin derivatives have garnered significant interest for their applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Their strong fluorescence, high quantum yields, and tunable emission colors make them suitable as emitters or dopants in the emissive layer of OLED devices.

The electronic properties of the coumarin core can be significantly influenced by the introduction of substituents. The electron-withdrawing nature of the trifluoromethoxy group in this compound could be leveraged to modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of energy levels is critical for efficient charge injection and transport within an OLED, ultimately impacting the device's performance, including its efficiency and color purity.

Although specific research on the use of this compound in OLEDs is not prominent, studies on structurally similar fluorinated coumarins have shown promise. For example, 7-Hydroxy-4-(trifluoromethyl)coumarin is recognized as a useful building block for emitters in OLEDs. This suggests that the trifluoromethoxy analogue could also exhibit favorable properties for such applications. Further research into the synthesis and characterization of this compound and its derivatives for organic electronic applications could unveil new possibilities for creating efficient and stable light-emitting devices.

Corrosion Inhibition Mechanisms in Material Protection

The application of organic molecules as corrosion inhibitors is a critical strategy for protecting metallic materials from degradation. Coumarin and its derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals, particularly in acidic environments.

The mechanism of corrosion inhibition by coumarin derivatives typically involves the adsorption of the organic molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms (like oxygen in the coumarin ring) and the metal atoms.

The presence of the trifluoromethoxy group in this compound is expected to influence its corrosion inhibition properties. The high electronegativity of the fluorine atoms can enhance the electron-donating ability of the oxygen atoms in the molecule, leading to stronger adsorption on the metal surface. Quantum chemical studies on various organic inhibitors have shown that parameters such as the energy of the HOMO and LUMO, as well as the dipole moment, are correlated with their inhibition efficiency.

Below is a table summarizing the potential applications and the role of the 6-(trifluoromethoxy) substituent.

Application AreaRole of this compoundKey Influence of the Trifluoromethoxy Group
Molecular Probes & Biosensors Core fluorophore for sensing analytes.Modulates electronic and photophysical properties, potentially enhancing sensitivity and selectivity.
Fluorescence Bioimaging Fluorescent tag for visualizing cellular components.May improve photostability, quantum yield, and Stokes shift for clearer imaging.
Combinatorial Chemistry "Privileged scaffold" for generating diverse molecular libraries.Acts as a fixed structural element, influencing the overall properties of the library.
Fragment-Based Discovery A molecular fragment for screening against biological targets.Contributes to binding affinity and modulates physicochemical properties like lipophilicity.
Organic Electronics (OLEDs) Potential emitter or dopant in the emissive layer.Tunes HOMO/LUMO energy levels for efficient charge transport and desired emission color.
Corrosion Inhibition Adsorbs on metal surfaces to form a protective barrier.Enhances electron-donating ability of heteroatoms, leading to stronger adsorption and improved inhibition efficiency.

Emerging Research Directions and Future Perspectives

Innovations in Sustainable and Green Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives is evolving to incorporate principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Future synthesis of 6-(Trifluoromethoxy)-2H-chromen-2-one is expected to move away from traditional methods that often require harsh conditions and hazardous catalysts like sulfuric or trifluoroacetic acid. researchgate.net

Innovations are likely to focus on several key areas:

Eco-Friendly Catalysts: The use of reusable, solid-acid catalysts or Brønsted acidic ionic liquids is a promising direction. nih.gov These catalysts can facilitate reactions like the Pechmann condensation under solvent-free conditions, simplifying purification and minimizing waste. nih.gov

Alternative Energy Sources: Microwave irradiation (MWI) has been shown to accelerate coumarin synthesis, often in catalyst-free aqueous media. rsc.org This approach offers significant advantages in terms of reduced reaction times and energy consumption.

Green Solvents: Research is exploring the use of greener solvent systems, such as water-imidazole mixtures, which can act as both the solvent and the catalyst for certain multi-component reactions leading to complex coumarin structures. nih.gov

Continuous-Flow Reactors: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for easier scale-up. A mild and rapid trifluoromethylation of coumarins has been successfully developed using a continuous-flow reactor, a methodology that could be adapted for trifluoromethoxylation. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Coumarins

Feature Traditional Methods (e.g., Pechmann, Perkin) Emerging Green Methodologies
Catalysts Strong mineral acids (H₂SO₄, HCl, HF) researchgate.net Reusable ionic liquids, solid acids nih.gov
Solvents Often volatile organic compounds (VOCs) Water, solvent-free conditions nih.govrsc.org
Energy Source Conventional heating Microwave irradiation, continuous-flow systems rsc.orgresearchgate.net
Reaction Time Often several hours youtube.com Can be reduced to minutes researchgate.net

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of recyclable catalysts nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govmdpi.com For this compound, these computational tools offer powerful capabilities to explore its therapeutic potential.

Predictive Modeling: AI algorithms can be trained on existing data from coumarin libraries to develop quantitative structure-activity relationship (QSAR) models. researchgate.netnih.gov These models can predict the biological activity of novel, unsynthesized derivatives of this compound, helping to prioritize the most promising candidates for synthesis. nih.govnih.gov Key applications include predicting anticancer, antifungal, or enzyme inhibitory activities. nih.govresearchgate.net

De Novo Design: Generative chemistry models, a form of AI, can design entirely new molecules based on desired properties. verseon.com By inputting the this compound scaffold and specifying target properties (e.g., enhanced binding affinity for a particular protein, improved solubility), these algorithms can generate novel structures for consideration. youtube.comtue.nl

ADME/T Prediction: AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of potential drug candidates early in the discovery process. nih.gov This allows researchers to computationally screen derivatives of this compound for favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

Table 2: Applications of AI/ML in the Development of this compound Derivatives

AI/ML Application Objective Potential Impact
QSAR Modeling Predict biological activity based on chemical structure. nih.gov Prioritize synthesis of compounds with high predicted efficacy. nih.gov
Generative Chemistry Design novel molecules with optimized properties. verseon.com Discover new derivatives with improved therapeutic potential.
Molecular Docking Simulate and predict binding interactions with biological targets. researchgate.net Understand mechanism of action and guide structural modifications.

| ADME/T Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Select candidates with better drug-like properties. |

Expansion of Mechanistic Studies to Novel Biological Targets in vitro

While coumarins are known to exhibit a broad range of biological activities, the specific targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. nih.gov The trifluoromethoxy group, with its unique electronic properties and conformational effects, may direct the molecule toward novel biological targets. nih.gov

Future research will likely focus on:

Target Identification: Unbiased screening approaches, such as chemoproteomics, can identify the protein binding partners of this compound directly in complex biological systems. This can reveal novel mechanisms and therapeutic opportunities.

Enzyme Inhibition Studies: Coumarins are known inhibitors of various enzymes, including protein kinases (like CK2), topoisomerases, and cholinesterases. researchgate.netnih.gov Investigating the inhibitory potential of this compound against a wider panel of enzymes, particularly those implicated in cancer and neurodegenerative diseases, is a key area for expansion.

Cellular Pathway Analysis: Once a target is identified, detailed in vitro studies using techniques like Western blotting, qRT-PCR, and cell cycle analysis can dissect the downstream effects on cellular signaling pathways. nih.govnih.gov This will clarify how the compound exerts its biological effects, for instance, by inducing apoptosis or inhibiting cell migration. nih.gov Mechanistic studies on the intramolecular C-H trifluoromethoxylation process suggest the involvement of reactive intermediates like nitrenium ions, and understanding these pathways is crucial for both synthesis and predicting metabolic fate. nih.govrsc.org

Integration with Advanced Analytical Techniques for Real-Time Monitoring of Reactions

Optimizing the synthesis of this compound requires precise control over reaction conditions to maximize yield and minimize by-product formation. researchgate.net Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for this purpose.

Spectroscopic Methods: Techniques like Raman and NMR spectroscopy are highly effective for monitoring the progress of chemical reactions without the need for sample extraction. researchgate.netbath.ac.uk For instance, Raman spectroscopy has been successfully used to monitor the Pechmann condensation for coumarin synthesis in real-time, allowing for the precise determination of reaction endpoints. researchgate.net

Process Analytical Technology (PAT): Integrating these analytical tools into a PAT framework enables continuous analysis and control of critical process parameters. This leads to a deeper understanding of reaction kinetics and mechanisms, facilitating more robust and reproducible synthetic protocols.

Computer-Vision Analysis: Novel, non-contact analytical tools using computer-vision technology can provide quantifiable, data-rich insights into reaction dynamics by analyzing visible changes, complementing traditional probe-based technologies. bath.ac.uk

Potential as Chemical Tools for Fundamental Biological Process Elucidation

Beyond direct therapeutic applications, compounds with unique properties can serve as valuable chemical tools or probes to study complex biological processes. youtube.com The coumarin scaffold is well-known for its fluorescent properties, which can be modulated by substituents. abberior.rocks

The introduction of a trifluoromethoxy group can enhance photophysical properties, such as intramolecular charge transfer (ICT), which is beneficial for creating fluorescent probes. mdpi.com This opens up several possibilities for this compound:

Fluorescent Probes: Derivatives of this compound could be designed as fluorescent sensors for detecting specific ions, molecules, or changes in the cellular microenvironment (e.g., pH, viscosity). For example, other hydroxy-substituted coumarins have been developed as selective "on-off" fluorescent sensors for iron (III). nih.gov

Bioimaging Agents: Bright, photostable coumarin dyes with large Stokes shifts are used in advanced optical microscopy techniques like stimulated emission depletion (STED) super-resolution microscopy. abberior.rocks The properties of this compound could be exploited to develop novel imaging agents for visualizing subcellular structures and dynamic processes with high resolution.

Target Engagement Probes: By attaching a reactive group, the molecule could be converted into a chemical probe to covalently label its biological target. eubopen.org This is a powerful strategy for target validation and for mapping binding sites within proteins. youtube.com

Table 3: Compound Names Mentioned

Compound Name
This compound
7-hydroxy-4-methylcoumarin (Hymecromone)
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Trifluoromethoxy)-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling trifluoromethoxy groups to a chromenone core via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions such as solvent polarity (e.g., THF or ethanol/water mixtures), temperature (room temperature vs. reflux), and catalyst choice (e.g., triethylamine) significantly impact yield. For example, THF with triethylamine as a base at room temperature has been used for analogous chromenone derivatives to achieve moderate yields (48–60%) . Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying proton environments (e.g., chromenone lactone protons at δ 7.75–6.47 ppm) and trifluoromethoxy group integration .
  • X-ray Crystallography : Resolves crystal packing and bond angles, with SHELXL software commonly used for refinement. For example, chromenone derivatives often crystallize in monoclinic systems with hydrogen bonding influencing stability .
  • IR Spectroscopy : Confirms lactone C=O stretching (~1700 cm⁻¹) and trifluoromethoxy C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound's electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict nonlinear optical (NLO) properties by analyzing polarizability and hyperpolarizability tensors. For chromenone derivatives, electron-withdrawing groups like trifluoromethoxy enhance NLO activity by altering charge distribution . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, van der Waals) in crystal structures .

Q. What strategies resolve contradictions in reported biological activities of chromenone derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strains, concentration ranges). Systematic SAR studies should:

  • Vary substituents : Compare trifluoromethoxy with methoxy/nitro groups to isolate electronic effects.
  • Control stereochemistry : Use enantiomerically pure samples to assess chirality-dependent activity.
  • Validate targets : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase-2 (COX-2) .

Q. How does the trifluoromethoxy group influence photostability and metabolic resistance compared to methoxy groups?

  • Methodological Answer : The trifluoromethoxy group’s strong electron-withdrawing nature reduces oxidation susceptibility compared to methoxy groups. Accelerated stability testing (e.g., under UV light or acidic conditions) and LC-MS metabolite profiling (e.g., in liver microsomes) reveal slower degradation rates and fewer phase I metabolites (e.g., hydroxylation) .

Experimental Design & Data Analysis

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Twinned crystals : Use SHELXD for structure solution and Olex2 for refinement .
  • Disorder in trifluoromethoxy groups : Apply restraints to C-F bond lengths and angles during SHELXL refinement .
  • Data resolution : High-resolution synchrotron data (≤0.8 Å) improves accuracy for light atoms like fluorine .

Q. How can researchers optimize reaction conditions to minimize byproducts in chromenone synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent ratio).
  • In-situ monitoring : Employ ReactIR to detect intermediates and adjust reagent stoichiometry.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from dimers or oxidized byproducts .

Structural and Functional Insights

Q. What role does the trifluoromethoxy group play in modulating chromenone’s binding to biological targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) show that the trifluoromethoxy group enhances hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites). Its electronegativity also stabilizes dipole-dipole interactions with arginine residues, as seen in analogues like riluzole .

Q. How do solid-state properties (e.g., polymorphism) affect the compound’s bioavailability?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. For instance, Form I (monoclinic) may exhibit higher solubility than Form II (triclinic) due to lattice energy differences. Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal packing with dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.